2-amino-1H-phenoxazin-3-one
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Overview
Description
2-amino-1H-phenoxazin-3-one is a heterocyclic compound that belongs to the phenoxazine family. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. It is known for its unique structural properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2-amino-1H-phenoxazin-3-one involves the photoinitiated cyclocondensation of 2-azidophenol with substituted 2-aminophenols . This method is influenced by factors such as the concentration of the starting azide, the nature of the solvent, and the proportion of water in the reaction mixture . Another approach involves the catalytic oxidative cyclocondensation of o-aminophenols using oxidants like air/laccase, hydrogen peroxide/horseradish peroxidase, and t-butyl hydroperoxide/diphenyl diselenide .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale oxidative cyclocondensation processes. These methods utilize environmentally friendly oxidants such as hydrogen peroxide and air, activated by catalysts like cobalt or copper . The use of these oxidants ensures high yields and minimizes the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-amino-1H-phenoxazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its oxidative cyclocondensation reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide, t-butyl hydroperoxide, and various catalysts such as cobalt and copper . These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.
Major Products Formed: The major products formed from the reactions of this compound include its derivatives, such as questiomycin A and cinnabarinic acid . These derivatives have significant pharmacological and industrial applications.
Scientific Research Applications
2-amino-1H-phenoxazin-3-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing various phenoxazine derivatives . In biology and medicine, the compound exhibits antioxidant, antitumor, and antimicrobial properties . It is also used in the development of optoelectronic materials, such as organic light-emitting diodes and dye-sensitized solar cells .
Mechanism of Action
The mechanism of action of 2-amino-1H-phenoxazin-3-one involves its interaction with molecular targets and pathways in biological systems. The compound acts as a multidrug resistance modulator in cancerous cells, enhancing the efficacy of chemotherapy drugs . It also exhibits antiviral and immunosuppressive activities by interfering with viral replication and modulating immune responses .
Comparison with Similar Compounds
2-amino-1H-phenoxazin-3-one is unique compared to other similar compounds due to its diverse range of applications and potent biological activities. Similar compounds include 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one and 3-amino-1,4α-dihydro-4α-8-dimethyl-2H-phenoxazine-2-one . These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C12H10N2O2 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-amino-1,2-dihydrophenoxazin-3-one |
InChI |
InChI=1S/C12H10N2O2/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-4,6-7H,5,13H2 |
InChI Key |
KTERGITVOXJPIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C=C2C1=NC3=CC=CC=C3O2)N |
Origin of Product |
United States |
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